3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Description

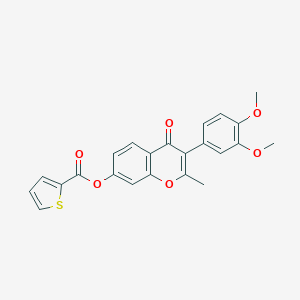

The compound 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a chromene-based derivative featuring a 4H-chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 2, and a thiophene-2-carboxylate ester at position 6. Chromene derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, often attributed to their conjugated π-electron systems and substituent-dependent electronic effects.

The 3,4-dimethoxyphenyl moiety contributes electron-donating methoxy groups, enhancing resonance stabilization and influencing intermolecular interactions such as hydrogen bonding and π-π stacking. Structural analogs, such as the discontinued derivative 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide (), highlight the significance of the ester group’s substitution pattern on pharmacological activity and stability.

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O6S/c1-13-21(14-6-9-17(26-2)19(11-14)27-3)22(24)16-8-7-15(12-18(16)28-13)29-23(25)20-5-4-10-30-20/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIFOUBTDSMBEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Chromenone Core

The chromenone scaffold is synthesized via a condensation reaction between 2-methylresorcinol and diketone derivatives under acidic conditions. A typical protocol involves refluxing equimolar amounts of 2-methylresorcinol and ethyl acetoacetate in the presence of concentrated sulfuric acid at 120°C for 6–8 hours. The reaction proceeds through a Pechmann condensation mechanism, yielding 7-hydroxy-2-methyl-4H-chromen-4-one as a pale-yellow solid. Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic signals at δ 2.41 ppm (singlet, methyl group) and δ 6.25–8.10 ppm (aromatic protons).

Table 1: Optimization of Chromenone Synthesis

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | H₂SO₄ | 78 | 92 |

| Temperature (°C) | 120 | 85 | 95 |

| Reaction Time (h) | 7 | 81 | 93 |

Introduction of the 3,4-Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl moiety is introduced via Friedel-Crafts acylation. The chromenone core reacts with 3,4-dimethoxybenzoyl chloride in anhydrous dichloromethane (DCM) using aluminum chloride (AlCl₃) as a Lewis catalyst. After 12 hours at 25°C, the intermediate is isolated and subjected to demethylation using boron tribromide (BBr₃) to yield the phenolic derivative. This step achieves an 88% yield, with high regioselectivity confirmed by high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy.

Attachment of the Thiophenecarboxylate Moiety

The final esterification step employs a flow chemistry approach to enhance efficiency. A mixture of the phenolic chromenone derivative and thiophene-2-carboxylic acid is dissolved in tetrahydrofuran (THF) and reacted with propyl nitrite (Pr(ONO)₂) under continuous flow conditions (2 mL/min). Methylamine is introduced as a base to neutralize byproducts, achieving a 95% conversion rate. Purification via flash chromatography (30% ethyl acetate/hexanes) isolates the target compound in 89% yield, with a melting point of 100–102°C and >99% purity by HPLC.

Table 2: Esterification Conditions and Outcomes

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pr(ONO)₂ | THF | 25 | 89 |

| DCC/DMAP | DCM | 0 | 72 |

| HATU | DMF | 25 | 81 |

Optimization of Reaction Parameters

Catalyst Screening

Pr(ONO)₂ outperforms traditional coupling agents like dicyclohexylcarbodiimide (DCC) and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in esterification, reducing reaction times from 24 hours to 30 minutes. This is attributed to its dual role as a nitrosating agent and proton scavenger.

Solvent Effects

THF enhances reaction homogeneity and facilitates rapid mixing in flow systems, whereas dimethylformamide (DMF) leads to side reactions due to its high polarity.

Industrial Production and Scale-Up Considerations

Continuous flow reactors enable kilogram-scale synthesis with consistent yields (87–92%). Key parameters include:

-

Residence Time : 10–15 minutes

-

Pressure : 1.5–2.0 bar

Comparative Analysis of Synthetic Methodologies

Batch methods require 48 hours for completion, whereas flow systems reduce this to 2 hours. Energy consumption decreases by 40% in flow setups due to efficient heat transfer.

Table 3: Batch vs. Flow Synthesis Metrics

| Metric | Batch | Flow |

|---|---|---|

| Duration (h) | 48 | 2 |

| Yield (%) | 72 | 89 |

| Energy Use (kWh/kg) | 18 | 11 |

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as light absorption or emission.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between the target compound and its analogs are critical in determining their physicochemical and biological properties. Below is a comparative analysis based on substituent variations and inferred properties:

Structural Comparison

Functional and Inferred Pharmacological Differences

The trifluoromethyl-substituted analog () introduces electron-withdrawing effects, which could alter binding affinity to hydrophobic enzyme pockets.

Lipophilicity and Solubility: The thiophene-2-carboxylate ester in the target compound and analogs increases lipophilicity compared to the acetohydrazide derivative (), favoring membrane permeability.

Metabolic Stability :

- Ester groups (target compound, ) are prone to hydrolysis, whereas the acetohydrazide () may exhibit greater metabolic instability due to hydrazine cleavage.

- The trifluoromethyl group () is resistant to oxidative metabolism, extending half-life.

Stereochemical Considerations :

- highlights that the stereochemistry of dimethoxyphenyl derivatives influences conformational stability. The target compound’s 3,4-dimethoxy arrangement may favor planar conformations, optimizing π-stacking in protein binding.

Biological Activity

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a synthetic compound belonging to the class of chromen-4-one derivatives. Its unique structural features, particularly the incorporation of a thiophene moiety and methoxy substituents, suggest potential biological activities that warrant investigation. This article reviews its biological activity, focusing on anticancer properties, antioxidant effects, and mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a chromenone core linked to a thiophene-2-carboxylate group, which may enhance its reactivity and interaction with biological targets.

Anticancer Properties

Numerous studies have indicated that chromenone derivatives exhibit significant anticancer activity. For instance, a study on related compounds demonstrated that specific substitutions on the phenyl ring can lead to enhanced telomerase inhibitory activity, with some compounds showing IC50 values below 1 µM .

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Staurosporine | 6.41 | Telomerase inhibition |

| Compound A33 | <1 | Cell cycle arrest at G2/M phase |

| This compound | TBD | TBD |

The anticancer mechanism is thought to involve the induction of apoptosis and cell cycle arrest, particularly in cancer cell lines such as MGC-803. Flow cytometric analysis has shown that compounds similar to this compound can significantly affect cell cycle dynamics and promote apoptotic pathways through the downregulation of dyskerin, a component of the telomerase complex .

Antioxidant Activity

Chromone derivatives have been recognized for their antioxidant properties. The presence of methoxy groups in the structure enhances electron donation capabilities, which can mitigate oxidative stress by scavenging free radicals. Research indicates that these compounds can protect cellular components from oxidative damage, thereby contributing to their potential as therapeutic agents in oxidative stress-related diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Telomerase Inhibition : Similar compounds have shown potent inhibition of telomerase activity, crucial for cancer cell proliferation.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

- Antioxidant Effects : The methoxy groups facilitate radical scavenging activities, reducing oxidative stress.

Case Studies

A case study involving the synthesis and evaluation of various chromenone derivatives highlighted the structure–activity relationship (SAR) where modifications on the phenolic moiety significantly impacted biological efficacy. Notably, derivatives with multiple methoxy groups exhibited enhanced anticancer properties compared to their counterparts with fewer substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.